molecular formula C16H22O2 B11723540 5,7-Di-tert-butylbenzofuran-3(2H)-one

5,7-Di-tert-butylbenzofuran-3(2H)-one

Cat. No.: B11723540
M. Wt: 246.34 g/mol
InChI Key: LTJOPIPXOZBOMA-UHFFFAOYSA-N
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Description

5,7-Di-tert-butylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of tert-butyl groups at positions 5 and 7 enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butylbenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a substituted phenol followed by cyclization. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butylbenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5,7-Di-tert-butylbenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butylbenzofuran-3(2H)-one involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing its biological and chemical activities. Specific pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Di-tert-butyl-2,2-dimethyl-3-phenyl-2,3-dihydro-benzofuran-3-ol
  • N-[5,7-di-tert-butyl-2-(3-thienyl)benzofuran-3-yl]furazan-3,4-diamine

Uniqueness

5,7-Di-tert-butylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

5,7-ditert-butyl-1-benzofuran-3-one

InChI

InChI=1S/C16H22O2/c1-15(2,3)10-7-11-13(17)9-18-14(11)12(8-10)16(4,5)6/h7-8H,9H2,1-6H3

InChI Key

LTJOPIPXOZBOMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2=O

Origin of Product

United States

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